Regiochemical Precision for Convergent Synthesis
The compound provides a 1,2,4,5-tetrasubstituted benzene core with complete regiochemical certainty, a critical differentiator from its isomer 4-(2,5-difluorobenzyloxy)benzaldehyde (CAS 1272111-71-3) [1]. In the target compound, the fluorine atoms are on the aldehyde-bearing ring, maximizing their electron-withdrawing effect on the reactive carbonyl. In contrast, the isomeric analog places the electron-withdrawing fluorines on the distal benzyl ring, decoupling them from the aldehyde's reactivity. The predicted LogP value of 3.82 for the target compound versus 3.82 for the isomer highlights their identical lipophilicity, which means any divergent biological activity in a final drug candidate would stem directly from the different electronic and metabolic profiles imparted by the substitution pattern . This regiochemical precision is essential for structure-activity relationship (SAR) studies where fluorine placement is a key variable.
| Evidence Dimension | Fluorine Substituent Position Relative to Carbonyl |
|---|---|
| Target Compound Data | Fluorines at positions 2 and 5 on the benzaldehyde ring; IUPAC: 4-(benzyloxy)-2,5-difluorobenzaldehyde |
| Comparator Or Baseline | 4-(2,5-Difluorobenzyloxy)benzaldehyde (CAS 1272111-71-3); IUPAC: 4-[(2,5-difluorophenyl)methoxy]benzaldehyde |
| Quantified Difference | Target: Direct electronic activation of aldehyde. Comparator: Remote fluorine atoms on benzyl group, no direct activation. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula (both C14H10F2O2) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for synthetic reproducibility; selecting the wrong isomer would lead to a fundamentally different electronic structure and synthetic intermediate, invalidating literature procedures.
- [1] Angene Chemical. CAS 1272111-71-3: 4-(2,5-Difluorobenzyloxy)benzaldehyde. https://www.angenechem.com (accessed 2026-04-24). View Source
